molecular formula C15H11F3N6O B2560565 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034312-20-2

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2560565
CAS No.: 2034312-20-2
M. Wt: 348.289
InChI Key: VKLICDSUJDQFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group . These groups would likely contribute to the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyridine and 1,2,3-triazole rings, and the trifluoromethyl group .

Scientific Research Applications

NNMT Inhibitors Discovery and Characterization

Research has identified potent and selective small-molecule NNMT inhibitors, contributing valuable tools for exploring biological and therapeutic hypotheses. The discovery of bisubstrate NNMT inhibitors, such as MS2734, and their biochemical, biophysical, kinetic, and structural characterization has been significant. Notably, the first crystal structure of human NNMT in complex with a small-molecule inhibitor was obtained, demonstrating the inhibitor's occupancy in both substrate and cofactor binding sites, which could lead to the development of more potent and selective NNMT inhibitors (Babault et al., 2018).

Role in Disease

NNMT's involvement in various diseases has been extensively studied. Overexpression of NNMT is implicated in several human diseases, making it a potential therapeutic target. For instance, NNMT expression levels have been found to be a poor prognostic biomarker for patients with solid tumors, indicating its potential utility in diagnosis and prognosis (Li et al., 2018). Furthermore, NNMT's potential involvement in cutaneous malignant melanoma has been investigated, with findings suggesting its role in the neoplasm's diagnosis and prognosis (Ganzetti et al., 2018).

NNMT Activity Assays

The development of rapid and efficient assays for characterizing substrates and inhibitors of NNMT has facilitated the study of this enzyme's substrate scope and inhibitor development. These assays have allowed for kinetic analyses of NNMT-mediated methylation for various pyridine-based substrates and the identification and characterization of small molecule inhibitors (van Haren et al., 2016).

Structural Insights

Structural studies have provided insights into substrate recognition and enzyme-inhibitor interactions, enabling a deeper understanding of NNMT's catalytic mechanism. For example, crystal structures of NNMT bound with end products and demethylated cofactors have elucidated the enzyme's substrate binding and highlighted residues important for catalysis and recognition, guiding the design of inhibitors and activity-based probes (Swaminathan et al., 2017).

Metabolic and Chemical Studies

Studies on the metabolic fate of nicotinamide and related compounds in higher plants and other organisms have also been part of the scientific exploration of NNMT's role. These studies have contributed to understanding the biochemical pathways and metabolic conversions involving nicotinamide derivatives, potentially impacting various biological processes and therapeutic applications (Matsui et al., 2007).

Future Directions

The study of compounds containing pyridine and 1,2,3-triazole rings is an active area of research, with potential applications in various fields, including medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c16-15(17,18)13-2-1-10(7-20-13)14(25)21-8-11-9-24(23-22-11)12-3-5-19-6-4-12/h1-7,9H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLICDSUJDQFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.